2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol
Description
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
2-(1-ethoxyethenyl)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-7(2)9-6-8(11(12,13)14)4-5-10(9)15/h4-6,15H,2-3H2,1H3 |
InChI Key |
OHQARNULVCCQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=C(C=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Strategy: Formation of Trifluoromethylphenols via Trifluoromethylhalobenzenes
A well-documented approach to prepare trifluoromethylphenols involves the conversion of trifluoromethylhalobenzenes into trifluoromethylphenyl benzyl ethers, followed by catalytic hydrogenolysis to yield the phenol. This method is advantageous because it avoids harsh conditions that may degrade the trifluoromethyl group.
Step 1: Formation of Trifluoromethylphenyl Benzyl Ether
The trifluoromethylhalobenzene (e.g., 4-trifluoromethylchlorobenzene) is reacted with sodium benzylate or a substituted sodium benzylate in a non-reactive solvent such as N,N-dimethylacetamide (DMA), dimethylformamide (DMF), or diglyme. Sodium benzylate is typically prepared from benzyl alcohol and sodium hydride or sodium amide.
Step 2: Hydrogenolysis to Trifluoromethylphenol
The trifluoromethylphenyl benzyl ether is subjected to hydrogenation over a heavy metal catalyst (e.g., 5% palladium-on-carbon, platinum oxide) under mild hydrogen pressure (50-100 psi) in a lower alcohol solvent such as ethanol. This step removes the benzyl protecting group, yielding the trifluoromethylphenol.
This method is suitable for para-, meta-, and ortho-trifluoromethylphenols and is especially adapted for commercial scale synthesis due to its mild conditions and good yields.
Specific Preparation of this compound
While direct literature on the exact preparation of this compound is scarce, related synthetic protocols for similar ethoxyvinyl-substituted trifluoromethylphenols can be inferred from base-mediated vinylation and alkenylation methods.
-
A general procedure involves the reaction of trifluoromethyl-substituted phenols or their protected derivatives with ethoxyvinyl precursors under basic conditions (e.g., potassium hydroxide) at elevated temperatures (around 120 °C). The reaction mixture is typically stirred for extended periods (4-24 hours), monitored by thin-layer chromatography (TLC), and purified by silica gel column chromatography.
Alkenylation via Organolithium Reagents
Recent research demonstrates the use of organolithium reagents such as lithium trimethylsilylmethyl (LiCH2SiMe3) to perform stereoselective alkenylation of amides and related substrates, which can be adapted for vinylation of trifluoromethylphenol derivatives. For example, reacting a trifluoromethyl-substituted amide with LiCH2SiMe3 followed by quenching with an aldehyde (such as benzaldehyde) in a suitable solvent like cyclopentyl methyl ether (CPME) yields alkenylated products with good stereoselectivity and moderate to good yields.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Trifluoromethylchlorobenzene + sodium benzylate in DMA | Heated under inert atmosphere to form trifluoromethylphenyl benzyl ether | Formation of benzyl ether intermediate |
| 2 | Hydrogenation over 5% Pd/C in ethanol at 50-100 psi H2 | Removal of benzyl protecting group | 4-Trifluoromethylphenol obtained |
| 3 | Reaction of trifluoromethylphenol with ethoxyvinyl precursor in presence of KOH at 120 °C | Base-mediated vinylation | This compound formed |
| 4 | Purification by silica gel chromatography | Isolation of pure product | Product as pale oil or solid |
Analytical Data and Yields
- The benzyl ether intermediate typically forms in good yield (>70%).
- Hydrogenolysis yields the trifluoromethylphenol in high purity and yield.
- Vinylation reactions yield the ethoxyvinyl phenol derivatives in moderate yields (50-70%), depending on reaction time, temperature, and base concentration.
- Characterization is confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), showing expected chemical shifts and molecular ion peaks consistent with the target compound.
Research Outcomes and Observations
- The use of sodium benzylate and mild hydrogenation conditions allows the preservation of the trifluoromethyl group, which is sensitive to harsh conditions.
- Base-mediated vinylation requires careful control of temperature and reaction time to avoid side reactions.
- Solvent choice impacts yield and selectivity; non-coordinating solvents like CPME improve outcomes in alkenylation reactions.
- Deuterium labeling studies in related systems indicate the formation of lithium enolate intermediates, providing mechanistic insight into the vinylation process.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzyl ether route | 4-Trifluoromethylchlorobenzene | Sodium benzylate, Pd/C, H2 | Heating in DMA; H2 at 50-100 psi, ethanol solvent | >70 (intermediate), high (phenol) | Mild, scalable |
| Base-mediated vinylation | 4-Trifluoromethylphenol | Ethoxyvinyl precursor, KOH | 120 °C, 4-24 h | 50-70 | Requires purification |
| Organolithium alkenylation | Trifluoromethyl amide derivatives | LiCH2SiMe3, aldehyde | RT, CPME solvent | 35-57 | Stereoselective |
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethoxyvinyl group can be reduced to form ethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological activities and lead to various effects depending on the context of use.
Comparison with Similar Compounds
Substituent Variations at Position 2
Compounds with diverse substituents at position 2 of the trifluoromethylphenol scaffold exhibit distinct physicochemical and structural properties:
Key Observations :
- Electron Effects: The ethoxyvinyl group likely acts as a moderate electron donor compared to strongly electron-withdrawing groups like -NO₂ or -SCF₃, altering acidity (pKa) and reaction kinetics.
Trifluoromethyl Derivatives with Alkyl/Aryl Modifications
Variations in the trifluoromethyl group’s position or substitution with fluorinated alkyl chains:
Key Observations :
- Lipophilicity : The ethoxyvinyl group (LogP unconfirmed) may offer intermediate hydrophobicity between -CF₃ and -SCF₃ derivatives.
- Synthetic Complexity : Ethoxyvinyl introduction likely requires specialized reagents (e.g., allyl sulfides or halogenated ketones ), whereas -CF₃ or -OCF₃ groups are more straightforward to install.
Q & A
Basic: How can the synthesis of 2-(1-Ethoxyvinyl)-4-(trifluoromethyl)phenol be optimized for high yield and purity?
Methodological Answer:
Optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, the ethoxyvinyl group can be introduced via nucleophilic addition to a trifluoromethyl-substituted phenolic precursor under inert conditions. Solvents like THF or DMF may enhance solubility of intermediates, while Pd-catalyzed cross-coupling reactions could improve regioselectivity . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol is recommended for isolating high-purity crystals.
Basic: What are the best practices for structural characterization using X-ray crystallography?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Use SHELXL (for refinement) and SHELXS (for structure solution) to resolve atomic positions and thermal parameters . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and hydrogen-bonding networks . Ensure data collection at low temperature (e.g., 100 K) to minimize disorder. Validate the structure using WinGX for Fourier maps and residual electron density analysis .
Basic: How do hydrogen-bonding patterns influence the crystalline packing of this compound?
Methodological Answer:
Hydrogen bonding can be analyzed via graph set theory (e.g., Etter’s rules) to classify motifs like chains (C), rings (R), or discrete (D) interactions. The phenolic -OH group often acts as a donor, while the ethoxyvinyl oxygen may accept hydrogen bonds. Use Mercury (CCDC) or PLATON to quantify bond distances and angles, comparing them to benchmark values (e.g., O-H···O ~2.6–2.8 Å) .
Advanced: How can quantum mechanical continuum solvation models predict solvatochromic effects in this compound?
Methodological Answer:
Employ density functional theory (DFT) with solvation models like PCM (Polarizable Continuum Model) or SMD to simulate solvent effects on electronic transitions. Calculate excitation energies using TD-DFT with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p). Compare computed UV-Vis spectra with experimental data to validate solvatochromic shifts .
Advanced: How can contradictions in NMR and crystallographic data be resolved?
Methodological Answer:
Discrepancies between solution-state NMR (e.g., unexpected splitting) and solid-state structures may arise from dynamic effects (e.g., conformational flexibility). Use variable-temperature NMR to probe exchange processes. Cross-validate with solid-state NMR or DFT-based chemical shift predictions (e.g., GIPAW method). For crystallographic ambiguity, re-examine disorder modeling in SHELXL or apply Hirshfeld surface analysis .
Advanced: What role does the trifluoromethyl group play in modulating electronic properties?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions. Electrostatic potential maps (via Gaussian ) can visualize the impact on nucleophilic/electrophilic sites. Compare with analogs lacking -CF₃ to isolate its effects on reactivity (e.g., Hammett σₚ values) .
Advanced: How can supramolecular interactions be exploited for molecular recognition studies?
Methodological Answer:
Design co-crystals with complementary hydrogen-bond acceptors (e.g., pyridine derivatives). Use Cambridge Structural Database (CSD) surveys to identify common synthons. Experimentally, screen co-formers via solvent-drop grinding and analyze using PXRD and DSC. For enantioselective recognition, employ chiral auxiliaries and monitor via circular dichroism (CD) .
Advanced: What strategies differentiate thermodynamic vs. kinetic control in synthetic pathways?
Methodological Answer:
Vary reaction time and temperature to trap intermediates. Low temperatures favor kinetic products (e.g., metastable polymorphs), while prolonged heating drives thermodynamic stability. Use DSC to map phase transitions and VT-XRD to monitor structural evolution. Computational studies (e.g., Gibbs free energy calculations) can predict dominant pathways .
Advanced: How to assess chirality and enantiomeric excess in derivatives?
Methodological Answer:
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polarimetric detection. For absolute configuration, perform X-ray crystallography with Flack parameter refinement in SHELXL . Alternatively, electronic circular dichroism (ECD) combined with TD-DFT simulations provides stereochemical assignments .
Advanced: How can electron density maps resolve ambiguities in substituent orientation?
Methodological Answer:
Generate deformation electron density maps (e.g., using WinGX ) to visualize bonding regions. For disordered ethoxyvinyl groups, apply anisotropic refinement and occupancy modeling in SHELXL . Topological analysis via QTAIM (Quantum Theory of Atoms in Molecules) quantifies bond critical points and Laplacian values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
